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molecular formula C10H10FNOS B8578997 5-(4-Fluoro-phenyl)-thiomorpholin-3-one

5-(4-Fluoro-phenyl)-thiomorpholin-3-one

Cat. No. B8578997
M. Wt: 211.26 g/mol
InChI Key: JGFMBQSYAYMNRP-UHFFFAOYSA-N
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Patent
US08871760B2

Procedure details

A solution of [2-tert-butoxycarbonylamino-2-(4-fluoro-phenyl)-ethylsulfanyl]-acetic acid methyl ester (3.23 g, 9.4 mmol) in trifluoroacetic acid (10 mL) was stirred at 50° C. for 10 hours. The solution was then concentrated under reduced pressure, and the residue was partitioned between saturated aqueous sodium bicarbonate and dichloromethane. The organic layer was separated, dried (Na2SO4), filtered and concentrated under reduced pressure to give 2.0 g of 5-(4-fluoro-phenyl)-thiomorpholin-3-one, MP=111-112° C.
Name
[2-tert-butoxycarbonylamino-2-(4-fluoro-phenyl)-ethylsulfanyl]-acetic acid methyl ester
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC(=O)[CH2:4][S:5][CH2:6][CH:7]([NH:15][C:16]([O:18]C(C)(C)C)=O)[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1>FC(F)(F)C(O)=O>[F:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]2[NH:15][C:16](=[O:18])[CH2:4][S:5][CH2:6]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
[2-tert-butoxycarbonylamino-2-(4-fluoro-phenyl)-ethylsulfanyl]-acetic acid methyl ester
Quantity
3.23 g
Type
reactant
Smiles
COC(CSCC(C1=CC=C(C=C1)F)NC(=O)OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated aqueous sodium bicarbonate and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CSCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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